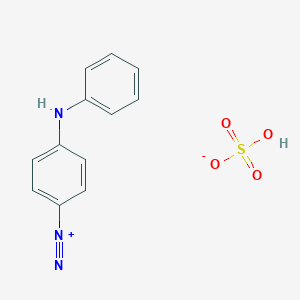

4-anilinobenzenediazonium;hydrogen sulfate

Description

The exact mass of the compound Benzenediazonium, 4-(phenylamino)-, sulfate (1:1) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-anilinobenzenediazonium;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N3.H2O4S/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;1-5(2,3)4/h1-9,14H;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRQRWPEQSPSDG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063490 | |

| Record name | Benzenediazonium, 4-(phenylamino)-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4477-28-5 | |

| Record name | Benzenediazonium, 4-(phenylamino)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4477-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 4-(phenylamino)-, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004477285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4-(phenylamino)-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenediazonium, 4-(phenylamino)-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-anilinobenzenediazonium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-Anilinobenzenediazonium Hydrogen Sulfate

Executive Summary

4-Anilinobenzenediazonium hydrogen sulfate is a highly reactive organic intermediate, pivotal in the synthesis of a diverse range of compounds, particularly in the dye and pharmaceutical industries. Its utility stems from the diazonium group's capacity to be replaced by a wide variety of nucleophiles or to act as an electrophile in azo coupling reactions. However, this reactivity is intrinsically linked to its thermal instability and potential for explosive decomposition, demanding a profound understanding of its chemistry for safe and effective handling.

This technical guide provides researchers, chemists, and drug development professionals with an in-depth, experience-driven framework for the synthesis and characterization of 4-anilinobenzenediazonium hydrogen sulfate. Moving beyond a simple recitation of steps, this document elucidates the causal relationships behind critical process parameters, offers self-validating protocols, and is grounded in authoritative scientific literature. We will explore the nuanced mechanism of diazotization, detail rigorous safety protocols, present step-by-step synthetic and analytical procedures, and provide comprehensive troubleshooting advice to ensure reproducible and safe laboratory outcomes.

Section 1: Foundational Principles

The Versatility of Aryl Diazonium Salts

Aryl diazonium salts are a cornerstone of synthetic organic chemistry.[1] The diazonium moiety (-N₂⁺) is an excellent leaving group (as dinitrogen gas), facilitating a host of substitution reactions that are otherwise difficult to achieve.[2] These transformations, including the Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, allow for the introduction of halides, cyano, hydroxyl, and aryl groups onto an aromatic ring.[3][4] Furthermore, the diazonium ion is a weak electrophile that readily reacts with electron-rich aromatic compounds (like phenols and anilines) in azo coupling reactions to form intensely colored azo compounds, the basis of many synthetic dyes.[5][6]

Profile: 4-Anilinobenzenediazonium Hydrogen Sulfate

The subject of this guide, 4-anilinobenzenediazonium hydrogen sulfate, is derived from the diazotization of 4-aminodiphenylamine. Its structure features the reactive diazonium group on one of the phenyl rings of the diphenylamine backbone. This specific structure makes it a valuable precursor for creating complex dyes and functional materials where the extended conjugation of the diphenylamine system is desired.

| Property | Value |

| IUPAC Name | (4-(Phenylamino)phenyl)diazonium hydrogen sulfate |

| Molecular Formula | C₁₂H₁₁N₃O₄S |

| Molecular Weight | 293.30 g/mol |

| Parent Amine | 4-Aminodiphenylamine (CAS: 101-54-2)[7] |

| Counter-ion | Hydrogen Sulfate (HSO₄⁻) |

The Influence of the Counter-ion

The choice of acid, and thus the counter-ion, is not trivial. While hydrochloric acid is common, leading to diazonium chlorides, these salts are notoriously unstable.[8] The use of sulfuric acid yields the hydrogen sulfate salt. The hydrogen sulfate anion is less nucleophilic than chloride, which can slightly improve the stability of the salt in solution. For isolation, anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) are often used to precipitate more thermally stable, crystalline solids.[9][10] However, for most applications, the diazonium salt is generated and used in situ, making the hydrogen sulfate salt a practical and common choice when subsequent reactions are compatible with a sulfuric acid medium.[11][12]

Section 2: A Culture of Safety: Handling Diazonium Compounds

This is the most critical section of this guide. Diazonium salts in their solid, dry state are treacherously unstable and can decompose with explosive force when subjected to heat, friction, or shock.[3][13] A comprehensive understanding and unwavering adherence to safety protocols are non-negotiable.

Inherent Hazards

-

Thermal Instability: The decomposition of diazonium salts is highly exothermic and releases a large volume of nitrogen gas. This can lead to a thermal runaway and violent explosion, especially at scales larger than a few millimoles.[9][14]

-

Shock and Friction Sensitivity: Dry diazonium salts can be contact explosives. Never use a metal spatula to scrape or handle solid diazonium salts; always use soft plastic or wood.[15][16] Do not grind the material.[16]

The Cardinal Rules for Safe Handling

The following rules, adapted from extensive safety literature, must be followed without exception.[13][15][16]

-

Assume Explosive Properties: Unless proven otherwise through rigorous thermal analysis, treat every isolated diazonium salt as potentially explosive.[16]

-

Control Stoichiometry: Use only a stoichiometric amount of sodium nitrite. Excess can lead to unpredictable side reactions.[13][15]

-

Monitor and Neutralize Nitrous Acid: Use starch-iodide paper to check for excess nitrous acid after the reaction and neutralize it with a quenching agent like sulfamic acid or urea.[13][15]

-

Maintain Low Temperatures: Strictly maintain the reaction temperature below 5 °C. An ice-salt bath is recommended for superior temperature control.[11][13]

-

Vent Gases: Reactions should be conducted in a well-ventilated fume hood with the sash at an appropriate height, as nitrogen gas is evolved during decomposition.[13][15]

-

Avoid Isolation: The safest practice is to use the diazonium salt solution in situ without isolation.[16]

-

Prevent Precipitation: Do not allow the diazonium salt to precipitate out of solution unless you are intentionally forming a known, stable salt (e.g., a tetrafluoroborate).[15][16]

-

Limit Scale: If isolation is absolutely necessary, never handle more than 0.75 mmol at one time and work behind a blast shield.[3][15]

-

Use Appropriate Tools: Use only plastic or wood spatulas and avoid any action that could create friction or shock.[16]

-

Quench Residual Diazonium Salt: Before workup or disposal, quench any unreacted diazonium salt. A solution of a reactive coupling agent like β-naphthol can be used.[13][15]

Section 3: Synthesis via Diazotization

The synthesis of 4-anilinobenzenediazonium hydrogen sulfate is achieved through the diazotization of 4-aminodiphenylamine. This process involves the reaction of the primary aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[4][17]

Mechanistic Overview

The reaction proceeds through several key steps. First, the protonation of sodium nitrite by sulfuric acid generates nitrous acid (HNO₂). Further protonation and loss of water yield the highly electrophilic nitrosonium ion (NO⁺).[6][17] The lone pair of the primary amine of 4-aminodiphenylamine then attacks the nitrosonium ion. A series of proton transfers and tautomerization, followed by the elimination of a water molecule, generates the stable, resonance-delocalized aryl diazonium cation.[17]

Caption: Mechanism of Diazotization.

Critical Parameters and Their Rationale

Success in diazotization hinges on the precise control of reaction parameters. The rationale for these conditions is rooted in balancing the rate of formation against the rates of competing decomposition and side reactions.

| Parameter | Optimal Range | Rationale & Causality |

| Temperature | 0 – 5 °C | Aryl diazonium salts are thermally labile. Above 5 °C, the rate of decomposition into an aryl cation and N₂ gas increases dramatically, severely reducing yield and creating a safety hazard from gas evolution.[11][12][13] |

| pH | 1.5 – 4.0 | This is a critical, non-traditional parameter for this specific substrate. In highly acidic conditions (pH < 1), 4-aminodiphenylamine is susceptible to oxidative cleavage, which breaks the molecule apart.[12][18] If the medium is not sufficiently acidic (pH > 4), the concentration of the essential NO⁺ electrophile is too low for the reaction to proceed efficiently.[18] |

| Reagent Addition | Slow, dropwise addition of NaNO₂ solution | This prevents localized temperature spikes from the exothermic reaction and avoids creating high local concentrations of nitrous acid, which can promote side reactions.[11][12] |

Detailed Experimental Protocol

This protocol is for a laboratory scale (e.g., 10 mmol) and must be conducted behind a safety shield in a certified fume hood.

Materials:

-

4-Aminodiphenylamine (1.84 g, 10.0 mmol)

-

Concentrated Sulfuric Acid (98%, 2.0 mL, ~36 mmol)

-

Sodium Nitrite (0.73 g, 10.5 mmol)

-

Deionized Water

-

Ice

-

Starch-iodide test paper

-

Sulfamic acid (for quenching)

Procedure:

-

Acidic Amine Suspension: In a 100 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 30 mL of deionized water and cautiously add the concentrated sulfuric acid (2.0 mL) while cooling in an ice bath. Once cool, add the 4-aminodiphenylamine (1.84 g). The result will be a fine suspension of anilinium hydrogen sulfate.[19] Cool this suspension to 0 °C using an ice-salt bath.

-

Rationale: Creating the amine salt in situ ensures it is finely dispersed and ready to react. Pre-cooling is essential before adding the nitrite source.

-

-

Nitrite Solution Preparation: In a separate beaker, dissolve the sodium nitrite (0.73 g) in 10 mL of cold deionized water. Place this solution in the dropping funnel.

-

Diazotization: Maintain the amine suspension temperature between 0 and 5 °C. Begin the slow, dropwise addition of the sodium nitrite solution over 20-30 minutes. The reaction mixture may change in color and consistency.

-

Rationale: Slow addition is paramount for thermal control and to prevent side reactions.[11]

-

-

Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 15-20 minutes at 0-5 °C.

-

Verification and Quenching: Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; an immediate blue-black color indicates excess. If present, add small portions of solid sulfamic acid until the test is negative.

-

In-Situ Use: The resulting cold, aqueous solution of 4-anilinobenzenediazonium hydrogen sulfate is now ready for immediate use in a subsequent reaction (e.g., azo coupling or Sandmeyer reaction). DO NOT ATTEMPT TO ISOLATE BY EVAPORATING THE SOLVENT.

Experimental Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Diazotisation [organic-chemistry.org]

- 5. Diazonium Salts - Definition, Preparation, Properties, Importance - GeeksforGeeks [geeksforgeeks.org]

- 6. pharmdguru.com [pharmdguru.com]

- 7. 4-Aminodiphenylamine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 16. pubs.acs.org [pubs.acs.org]

- 17. byjus.com [byjus.com]

- 18. US2013180A - Process of preparing diazonium compounds from 4-aminodiarylamines - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

"physicochemical properties of 4-anilinobenzenediazonium hydrogen sulfate"

An In-depth Technical Guide to the Physicochemical Properties of 4-Anilinobenzenediazonium Hydrogen Sulfate

Foreword: A Note on Stability and Form

As a Senior Application Scientist, it is imperative to begin this guide with a critical clarification. 4-Anilinobenzenediazonium hydrogen sulfate, like most diazonium salts, is a highly reactive and potentially explosive intermediate, particularly in its pure, solid state.[1][2] Consequently, it is almost exclusively prepared and used in situ or immediately stabilized for commercial distribution.[3] Much of the available data and commercial supply, under CAS Number 41432-19-3, refers to a stabilized form: a condensate or polymer of 4-anilinobenzenediazonium hydrogen sulfate with formaldehyde.[4][5] This guide will address the properties of the core diazonium salt while also discussing the characteristics of its stabilized polymer, providing a comprehensive view for researchers and developers.

Molecular Structure and Chemical Identity

4-Anilinobenzenediazonium hydrogen sulfate is an aromatic diazonium salt derived from 4-aminodiphenylamine. The structure features a positively charged diazonium group (-N₂⁺), which is the epicenter of its reactivity, and a hydrogen sulfate (HSO₄⁻) anion. The presence of the electron-donating anilino group (-NHC₆H₅) at the para position influences the electronic structure and stability of the diazonium cation.

Diagram: Chemical Structures

Caption: Structures of the monomeric salt and a conceptual representation of its stabilized polymer form.

The stabilized form is described as "Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde" or "4-Diazodiphenylamine sulfate, formaldehyde polymer".[4][5] This polymer structure confers significantly greater thermal stability, making it suitable for transport and storage.

Table 1: Core Chemical Identifiers

| Property | Value | Source(s) |

| IUPAC Name | 4-(phenylamino)benzenediazonium hydrogen sulfate | N/A |

| Synonyms | 4-Diazodiphenylamine hydrogen sulfate | [4] |

| CAS Number | 41432-19-3 (for polymer with formaldehyde) | [4][5][6] |

| Molecular Formula | C₁₃H₁₃N₃O₅S (for polymer unit) | [4][6] |

| Molecular Weight | 323.33 g/mol (for polymer unit) | [5][6] |

Synthesis, Purification, and Safe Handling

The synthesis of diazonium salts is a cornerstone of industrial chemistry, yet it demands rigorous control due to the inherent hazards.[7] The expertise lies not just in achieving a high yield, but in ensuring the process remains safely within its operational boundaries.

Experimental Protocol: Synthesis of 4-Anilinobenzenediazonium Hydrogen Sulfate (in situ)

This protocol describes a standard laboratory-scale synthesis for immediate use in a subsequent reaction.

Pillar of Trustworthiness: This protocol is designed as a self-validating system. Each step, from temperature control to pH monitoring, is a critical control point to prevent thermal runaway and decomposition.

-

Preparation of Amine Salt Solution:

-

In a jacketed glass reactor equipped with overhead stirring, a thermometer, and a pH probe, suspend 4-aminodiphenylamine in water.

-

Cool the suspension to 0-5°C using a circulating chiller.[1]

-

Slowly add concentrated sulfuric acid to form the anilinium hydrogen sulfate salt. The reaction is exothermic; maintain the temperature below 10°C.

-

Causality: Forming the amine salt first ensures the amine is fully protonated and soluble in the aqueous medium, preventing side reactions and minimizing the presence of free nitrous acid in the subsequent step.[1][8]

-

-

Diazotization:

-

Prepare a solution of sodium nitrite in water.

-

Once the amine salt solution is stable at 0-5°C, add the sodium nitrite solution dropwise below the surface of the reaction mixture.[3]

-

Critical Control: Maintain the temperature strictly between 0-5°C throughout the addition.[7] A violent exotherm and release of nitrogen gas indicates decomposition.

-

Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper (which will turn blue-black). A slight excess is typically desired to ensure complete conversion of the amine.[1][8]

-

-

pH Control and Quenching:

-

During diazotization, the pH must be carefully maintained in the optimal range of 1.5-4.0 to prevent a cleavage side reaction of the diphenylamine structure.[3]

-

After the reaction is complete, any significant excess of nitrous acid should be quenched, for example, by the addition of a small amount of urea or sulfamic acid, which converts it to N₂, CO₂, and H₂O.

-

The resulting pale yellow to brown solution of 4-anilinobenzenediazonium hydrogen sulfate is now ready for in situ use.

Mandatory Safety Protocols for Handling Diazonium Salts

Failure to adhere to strict safety protocols is the primary cause of incidents involving diazonium compounds. The following rules, synthesized from extensive safety literature, are non-negotiable.[1][2][8][9]

-

Never Isolate or Dry: Do not attempt to isolate solid diazonium salts unless absolutely necessary, and only on a very small scale (<0.75 mmol).[2][8] Dried diazonium salts are friction and shock-sensitive explosives.[1]

-

Temperature is Paramount: Always maintain temperatures below 5°C unless a specific protocol has been thermally evaluated for higher temperatures.[1] Decomposition is often auto-catalytic and can lead to thermal runaway.[7]

-

Ventilation: Diazotization and subsequent reactions release nitrogen gas. Ensure adequate ventilation and pressure relief to prevent vessel over-pressurization.[1][8]

-

Use Proper Equipment: Use plastic or Teflon-coated spatulas. Never scratch or grind solid diazonium compounds with metal implements.[2][8]

-

Avoid Contaminants: Impurities such as transition metals can catalyze violent decomposition.[9] Ensure all glassware is scrupulously clean.

Diagram: Synthesis and Safety Workflow

Caption: Critical workflow for the safe in-situ synthesis of 4-anilinobenzenediazonium hydrogen sulfate.

Physicochemical Properties

Quantitative data for the isolated monomer is scarce due to its instability. The following tables synthesize information from general chemical principles and data on related compounds.

Table 2: Physical and Solubility Properties

| Property | Description | Rationale / Source |

| Appearance | Expected to be a crystalline solid if isolated. Solutions are typically pale yellow to brown. | General property of diazonium salts. |

| Solubility | Water: Soluble, particularly in acidic conditions where it is formed. Organic Solvents: Generally low solubility in non-polar solvents like ether. | Formed in an aqueous medium. Hydrogen sulfates are generally more soluble than their sulfate counterparts.[10] |

| Melting Point | Not applicable. Decomposes upon heating. | [1][9] |

Table 3: Stability and Hazard Profile

| Property | Description | Rationale / Source |

| Thermal Stability | Highly unstable, particularly when dry. Decomposes exothermically, releasing N₂ gas. The decomposition temperature is lowered by impurities. The stabilized polymer form is significantly more stable. | Diazonium salts are high-energy compounds with a decomposition enthalpy of -160 to -180 kJ/mol.[9] Stability is influenced by aromatic substituents.[11][12] |

| Shock Sensitivity | High. Solid, dry diazonium salts can detonate upon friction, shock, or scratching. | [1][8][12] |

| Stability in Solution | Generally stable in cold (0-5°C), acidic aqueous solution for short periods.[3] Decomposition rate increases with temperature. | [3] |

| Incompatibilities | Bases, transition metal salts (e.g., copper), iodides, reducing agents, and exposure to direct sunlight can promote decomposition. | [2][9] |

Spectroscopic Profile (Anticipated)

While specific spectra for this compound are not readily published, its structure allows for the confident prediction of key spectroscopic features, an essential skill for reaction monitoring and characterization.

-

Infrared (IR) Spectroscopy:

-

~2250-2300 cm⁻¹: A strong, sharp absorption characteristic of the N≡N triple bond stretch. This is the most definitive peak for confirming the presence of the diazonium group.

-

~3350-3450 cm⁻¹: A moderate N-H stretch from the secondary amine (anilino) group.

-

~1050-1200 cm⁻¹ & ~580 cm⁻¹: Strong, broad absorptions corresponding to the S=O and S-O stretches of the hydrogen sulfate anion.

-

~1600, ~1500 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

The molecule possesses a large, conjugated π-system extending across both aromatic rings and the diazonium group. It is expected to have a strong absorption (λ_max) in the UV or near-visible region, contributing to the solution's color.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (in D₂O/D₂SO₄):

-

¹H NMR: Signals would appear in the aromatic region (~7.0-8.5 ppm). The protons on the ring bearing the diazonium group would be shifted significantly downfield due to the group's strong electron-withdrawing nature. The N-H proton may be exchangeable with the deuterium solvent.

-

¹³C NMR: Aromatic carbons would appear between ~110-150 ppm. The carbon atom directly attached to the diazonium group (C-N₂) would be highly deshielded and appear far downfield.

-

Reactivity and Mechanistic Pathways

The utility of 4-anilinobenzenediazonium hydrogen sulfate stems from the excellent leaving group potential of the diazonium moiety as molecular nitrogen (N₂). Its reactions are broadly categorized into substitution (dediazoniation) and coupling reactions.

-

Thermal Decomposition: The primary non-synthetic reaction is thermal decomposition. This can proceed via two main pathways depending on the conditions:

-

Heterolytic Cleavage: The C-N bond breaks to form a highly reactive aryl cation and N₂ gas. The cation is then quenched by any available nucleophile (e.g., H₂O, Cl⁻).

-

Homolytic Cleavage: A one-electron reduction can initiate the formation of an aryl radical and N₂ gas. This is the basis for the Sandmeyer reaction, which requires a Cu(I) catalyst.

-

-

Substitution Reactions: This is the most common application, where the -N₂⁺ group is replaced by a wide variety of nucleophiles (e.g., -F, -Cl, -Br, -CN, -OH). The Balz-Schiemann and Sandmeyer reactions are classic examples.[13]

-

Azo Coupling: In the presence of an electron-rich aromatic compound (e.g., phenols, anilines), the diazonium salt acts as an electrophile in an electrophilic aromatic substitution reaction. This forms an azo compound (-N=N-), the chemical basis for many synthetic dyes.

Diagram: General Reactivity Pathways

Caption: Primary decomposition and synthetic reaction pathways for an aryldiazonium salt.

References

-

Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Accepted Manuscript for Organic Process Research & Development. [Link available through research platforms][8]

-

Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(6), 1049-1055. [Link][11]

-

Sheng, M., Frurip, D. J., & Gorman, D. B. (2016). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 20(2), 439-444. [Link][1]

-

Wolter, M., et al. (2002). Aryl Ethers from Arenediazonium Tetrafluoroborate Salts: from Neat Reactions to Solvent-mediated Effects. UNI ScholarWorks. [Link][14]

-

Rogers, D. W., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7374–7377. [Link][2]

-

Syrgiannis, Z., Bonasera, A., Tenori, E., & Prato, M. (2015). Typical aryl diazonium salt decomposition pathways. ResearchGate. [Link][15]

-

Barbero, M. (2022). Structures, Stability, and Safety of Diazonium Salts. In Patai's Chemistry of Functional Groups. [Link][16]

-

Zhang, Y., et al. (2024). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Green Chemical Engineering. [Link][7]

-

Welton, T., et al. (2004). Process for the preparation of aryl diazonium salts and reaction with nucleophiles. Google Patents (CA2528453A1). [13]

-

ChemSrc. (2025). 4-anilinobenzenediazonium,formaldehyde,hydrogen sulfate. ChemSrc. [Link][4]

-

Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(6), 1049-1055. [Link][12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS#:41432-19-3 | 4-anilinobenzenediazonium,formaldehyde,hydrogen sulfate | Chemsrc [chemsrc.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-Anilinobenzenediazonium;formaldehyde;hydrogen sulfate - 41432-19-3 | VulcanChem [vulcanchem.com]

- 7. maxapress.com [maxapress.com]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. flinnsci.com [flinnsci.com]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 13. CA2528453A1 - Process for the preparation of aryl diazonium salts and reaction with nucleophiles - Google Patents [patents.google.com]

- 14. scholarworks.uni.edu [scholarworks.uni.edu]

- 15. researchgate.net [researchgate.net]

- 16. Structures, Stability, and Safety of Diazonium Salts | springerprofessional.de [springerprofessional.de]

An In-Depth Technical Guide to the Molecular Structure and Bonding of 4-Anilinobenzenediazonium Hydrogen Sulfate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the molecular structure, bonding, and chemical properties of 4-anilinobenzenediazonium hydrogen sulfate. This aryldiazonium salt, featuring a unique electronic interplay between the electron-donating anilino group and the strongly electron-withdrawing diazonium moiety, serves as a versatile intermediate in organic synthesis and holds potential in the realm of medicinal chemistry. This document delves into the nuanced electronic effects governing its stability and reactivity, supported by a detailed analysis of its synthesis, spectroscopic characteristics, and key transformations. The content is structured to provide researchers and drug development professionals with a foundational understanding and practical insights into the application of this intriguing molecule.

Introduction: The Significance of Aryldiazonium Salts

Arenediazonium salts are a cornerstone of synthetic organic chemistry, prized for their remarkable versatility in transforming a primary aromatic amine into a wide array of functional groups.[1] The diazonium group (-N₂⁺) is an exceptional leaving group, readily displaced by a variety of nucleophiles, a characteristic that has been harnessed in numerous named reactions, including the Sandmeyer, Schiemann, and Gomberg-Bachmann reactions.[2][3] This reactivity profile makes aryldiazonium salts indispensable intermediates for the synthesis of complex aromatic compounds, including pharmaceuticals and fine chemicals.[4]

The subject of this guide, 4-anilinobenzenediazonium hydrogen sulfate, presents a particularly interesting case study. The presence of the anilino (-NHC₆H₅) substituent at the para-position introduces a powerful electron-donating group, which significantly modulates the electronic properties and, consequently, the reactivity of the diazonium cation. Understanding this interplay is crucial for predicting and controlling its chemical behavior in synthetic applications.

Molecular Structure and Bonding: A Tale of Two Opposing Forces

The molecular structure of 4-anilinobenzenediazonium hydrogen sulfate is characterized by the ionic interaction between the 4-anilinobenzenediazonium cation and the hydrogen sulfate (bisulfate) anion (HSO₄⁻).

The 4-Anilinobenzenediazonium Cation: Resonance and Electronic Delocalization

The cation is where the fascinating electronic interactions unfold. The diazonium group is strongly electron-withdrawing, while the anilino group is a potent electron-donating group through resonance. This push-pull electronic arrangement leads to extensive delocalization of electron density across the molecule, which can be represented by a series of resonance structures.

The C-N⁺≡N linkage in aryldiazonium salts is typically linear, with an N⁺≡N bond distance of approximately 1.08 Å, closely resembling that of dinitrogen (N₂).[3] The primary resonance contributor places the positive charge on the terminal nitrogen atom. However, the electron-donating anilino group allows for further delocalization of this positive charge into the aromatic ring and onto the anilino nitrogen, as depicted in the resonance hybrid below.

Caption: Key resonance structures of the 4-anilinobenzenediazonium cation. (Note: Due to limitations in rendering chemical structures directly in DOT, image placeholders are used. The actual structures would depict the movement of electrons from the anilino nitrogen through the phenyl ring to the diazonium group).

This delocalization has two significant consequences:

-

Stabilization of the Cation: By spreading the positive charge over a larger area, the overall energy of the cation is lowered, contributing to its relative stability compared to alkanediazonium salts.

-

Modulation of Reactivity: The increased electron density on the diazonium group due to the anilino substituent decreases its electrophilicity. This can lead to a reduced reactivity in certain substitution reactions compared to unsubstituted benzenediazonium salts.[3]

The Hydrogen Sulfate Anion and Intermolecular Interactions

The hydrogen sulfate (HSO₄⁻) anion plays a crucial role in the solid-state structure of the salt. In related structures like anilinium hydrogen sulfate, extensive hydrogen bonding networks are observed between the cations and anions.[2][5] The anilinium protons (in the protonated form of the starting material) and the acidic proton of the hydrogen sulfate anion act as hydrogen bond donors, while the oxygen atoms of the sulfate group act as acceptors.[2] This intricate network of hydrogen bonds contributes significantly to the crystal lattice energy and the overall stability of the solid salt.[6]

Synthesis of 4-Anilinobenzenediazonium Hydrogen Sulfate: A Step-by-Step Protocol

The synthesis of aryldiazonium salts is typically achieved through the diazotization of a primary aromatic amine. For 4-anilinobenzenediazonium hydrogen sulfate, the starting material is 4-aminodiphenylamine. The following protocol is a generalized procedure based on established methods.[7]

Materials:

-

4-Aminodiphenylamine

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium nitrite (NaNO₂)

-

Urea (optional, to quench excess nitrous acid)

-

Ice

-

Deionized water

Protocol:

-

Preparation of the Amine Salt Solution: In a beaker, carefully dissolve 4-aminodiphenylamine in a dilute solution of sulfuric acid in water. The reaction is exothermic, so it's crucial to perform this step in an ice bath to maintain a low temperature (0-5 °C). This step forms the corresponding anilinium hydrogen sulfate salt in situ.

-

Diazotization: While maintaining the temperature between 0-5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine salt solution. The slow addition is critical to control the exothermic reaction and prevent the decomposition of the diazonium salt.

-

Monitoring the Reaction: The completion of the diazotization can be monitored by testing for the presence of nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

Quenching Excess Nitrous Acid (Optional): If a significant excess of sodium nitrite was used, a small amount of urea can be added to the reaction mixture to decompose the remaining nitrous acid.

-

In Situ Use: Due to their inherent instability, diazonium salts are often used immediately in the next synthetic step without isolation.[7] The resulting solution of 4-anilinobenzenediazonium hydrogen sulfate can be directly used for subsequent coupling or substitution reactions.

Caption: A generalized workflow for the synthesis of 4-anilinobenzenediazonium hydrogen sulfate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the two phenyl rings. The exact chemical shifts will be influenced by the electronic effects of the anilino and diazonium groups. The N-H proton of the anilino group would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons. The carbon atom attached to the diazonium group is expected to be significantly deshielded and appear downfield. The carbons ortho and para to the anilino group will be shielded due to the electron-donating effect of the nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.5 (multiplets) | 115 - 150 |

| N-H Proton | Variable (broad singlet) | - |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-anilinobenzenediazonium hydrogen sulfate would exhibit characteristic absorption bands for its functional groups.

Table 2: Predicted FT-IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode |

| N-H (Anilino) | 3300 - 3500 (medium) | Stretching |

| N≡N⁺ (Diazonium) | 2220 - 2300 (strong) | Stretching |

| C=C (Aromatic) | 1450 - 1600 (medium to strong) | Stretching |

| S=O (Sulfate) | 1040 - 1200 (strong) | Stretching |

| O-H (Hydrogen Sulfate) | 2500 - 3300 (broad) | Stretching |

The strong absorption band in the region of 2220-2300 cm⁻¹ is a definitive indicator of the diazonium group. The broadness of the O-H and N-H stretches would be indicative of extensive hydrogen bonding in the solid state.

Reactivity and Applications in Drug Development

The reactivity of 4-anilinobenzenediazonium hydrogen sulfate is governed by the diazonium group, which can either be displaced or retained in the final product.

Substitution Reactions (Loss of N₂)

In these reactions, the diazonium group is replaced by a nucleophile, with the evolution of nitrogen gas. This provides a powerful method for introducing a wide range of substituents onto the aromatic ring.

-

Sandmeyer-type Reactions: Introduction of halides (-Cl, -Br, -CN) using copper(I) salts.

-

Schiemann Reaction: Introduction of fluorine (-F) using fluoroboric acid (HBF₄).

-

Hydroxylation: Formation of a phenol by heating in an aqueous acidic solution.

Coupling Reactions (Retention of N₂)

These reactions involve the electrophilic attack of the diazonium cation on an electron-rich aromatic compound, leading to the formation of an azo compound (-N=N-). The anilino group in 4-anilinobenzenediazonium hydrogen sulfate, being electron-donating, can influence the rate and regioselectivity of these coupling reactions. Azo compounds are known for their vibrant colors and are widely used as dyes. In the context of drug development, the azo linkage can be a key structural motif in certain therapeutic agents.

Caption: Key reaction pathways for 4-anilinobenzenediazonium hydrogen sulfate.

Relevance in Medicinal Chemistry and Drug Discovery

While specific applications of 4-anilinobenzenediazonium hydrogen sulfate in marketed drugs are not widely documented, the structural motifs it can generate are of significant interest to medicinal chemists.

-

Scaffold Diversification: The ability to introduce a wide range of functional groups via diazonium chemistry allows for the rapid generation of libraries of compounds for biological screening.[4]

-

Azo-based Prodrugs: The azo bond can be designed to be cleaved under specific physiological conditions, for example, by azoreductases in the gut, making it a useful linker for prodrug strategies.

-

Bioconjugation: Diazonium salts have been employed for the modification of surfaces and biomolecules, suggesting potential applications in targeted drug delivery and diagnostics.

Conclusion

4-Anilinobenzenediazonium hydrogen sulfate is a molecule of significant synthetic utility, characterized by a unique electronic structure arising from the interplay of a strong electron-donating group and a powerful electron-withdrawing group. This guide has provided a detailed overview of its molecular structure, bonding, synthesis, and reactivity, with a focus on the underlying principles that govern its chemical behavior. For researchers and professionals in drug development, a thorough understanding of this and related diazonium salts opens up a vast landscape of synthetic possibilities for the creation of novel and complex molecular architectures with potential therapeutic applications.

References

-

Aryl diazonium intermediates enable mild DNA-compatible C–C bond formation for medicinally relevant combinatorial library synthesis. Chem. Sci., 2022, 13 , 11063-11070.

-

Benzenediazonium Salts Definition - Organic Chemistry Key Term. Fiveable.

-

Anilinium hydrogen sulfate. National Center for Biotechnology Information.

-

The Crystal Structure of p-Benzenebisdiazonium Tetrachlorozincate. Acta Chem. Scand., 1968, 22 , 1259-1266.

-

Anilinium hydrogen sulfate. ResearchGate.

-

Diazonium compound. Wikipedia.

-

Anilinium hydrogen sulfate. ResearchGate.

-

Intermolecular hydrogen bonding patterns running parallel to ( bc )... ResearchGate.

-

Technical Support Center: Synthesis of 4-Anilinobenzenediazonium Salts. BenchChem.

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. Anilinium hydrogen sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diazonium compound - Wikipedia [en.wikipedia.org]

- 4. Aryl diazonium intermediates enable mild DNA-compatible C–C bond formation for medicinally relevant combinatorial library synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 4-Anilinobenzenediazonium Hydrogen Sulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the thermal stability and decomposition of 4-anilinobenzenediazonium hydrogen sulfate. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a foundational understanding of the principles governing the behavior of this reactive intermediate. The content synthesizes established knowledge of diazonium salt chemistry to provide a predictive framework for handling and studying this specific, yet less-documented, compound.

Introduction: The Dual Nature of Diazonium Salts

Arenediazonium salts are a cornerstone of synthetic organic chemistry, prized for their versatility in introducing a wide range of functionalities onto an aromatic ring. Their utility, however, is intrinsically linked to their inherent instability.[1] The diazonium group is an excellent leaving group, readily eliminated as dinitrogen gas, a thermodynamic driving force that underpins both its synthetic utility and its potential hazard.[2] 4-Anilinobenzenediazonium hydrogen sulfate, derived from 4-aminodiphenylamine, is of particular interest in the synthesis of azo dyes and potentially in the development of novel pharmaceutical scaffolds. Understanding its thermal properties is not merely an academic exercise; it is a critical prerequisite for safe handling, process optimization, and ensuring the integrity of synthetic pathways.

Synthesis of 4-Anilinobenzenediazonium Hydrogen Sulfate: A Protocol Grounded in Caution

The synthesis of 4-anilinobenzenediazonium hydrogen sulfate follows the general principle of diazotization of a primary aromatic amine. The following protocol is a representative procedure, emphasizing the critical control parameters necessary for a successful and safe reaction.

Experimental Protocol: Synthesis of 4-Anilinobenzenediazonium Hydrogen Sulfate

-

Preparation of the Amine Salt Solution: In a jacketed reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-aminodiphenylamine in a suitable aqueous acidic medium, typically dilute sulfuric acid. Cool the mixture to 0-5 °C using a circulating chiller. It is crucial to maintain this low temperature throughout the initial stages of the reaction to minimize decomposition of the resulting diazonium salt.[3]

-

Diazotization: Prepare a solution of sodium nitrite in water and cool it to 0-5 °C. Add the sodium nitrite solution dropwise to the stirred suspension of the 4-aminodiphenylamine salt. The addition rate should be carefully controlled to keep the temperature of the reaction mixture below 5 °C.[3] The reaction is exothermic, and a rapid addition can lead to a dangerous temperature excursion and decomposition.

-

Monitoring the Reaction: The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper. A positive test (a blue-black color) indicates an excess of nitrous acid. It is common practice to use a slight excess of sodium nitrite to ensure complete conversion of the amine.[3]

-

In Situ Use: Due to the inherent instability of many diazonium salts, the resulting solution of 4-anilinobenzenediazonium hydrogen sulfate is typically used immediately in the subsequent synthetic step without isolation.[3] Attempting to isolate the solid salt can be hazardous and should only be undertaken with extreme caution and on a small scale, as solid diazonium salts can be explosive.[2][3]

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): The primary reason for maintaining a low temperature is to suppress the rate of decomposition of the diazonium salt, which is highly temperature-dependent.[3] This maximizes the yield of the desired intermediate for subsequent reactions.

-

Acidic Medium: The presence of a strong acid, in this case, sulfuric acid to form the hydrogen sulfate salt, is necessary to generate the reactive nitrosating species (nitrosonium ion, NO+) from sodium nitrite.

-

Slow Addition of Nitrite: This prevents localized "hot spots" in the reaction mixture, which could trigger rapid, uncontrolled decomposition of the diazonium salt.

Predicted Thermal Stability: The Influence of Structure

Key Influencing Factors:

-

Substituents on the Aromatic Ring: The nature of the substituent on the aniline ring plays a critical role. The 4-anilino group is generally considered to be electron-donating through resonance. Electron-donating groups, particularly at the para position, can stabilize the diazonium cation by delocalizing the positive charge.[1] This would suggest that 4-anilinobenzenediazonium hydrogen sulfate may exhibit slightly greater thermal stability in solution compared to unsubstituted benzenediazonium salts.

-

The Counterion: The choice of counterion significantly impacts the stability and isolability of diazonium salts.[1] While smaller anions like chloride often form less stable salts, larger, more charge-diffuse anions such as tetrafluoroborate or tosylate tend to form more stable, sometimes even isolable, salts.[1][4] The hydrogen sulfate anion (HSO₄⁻) is intermediate in size and charge delocalization. Its influence on the stability of the solid salt is not as well-documented as that of other common counterions. It is prudent to assume that the solid 4-anilinobenzenediazonium hydrogen sulfate, if isolated, would be thermally sensitive.

The interplay of these factors is visually represented in the following diagram:

Caption: Factors influencing the thermal stability of 4-anilinobenzenediazonium hydrogen sulfate.

Characterizing Thermal Decomposition: Methodologies and Expected Outcomes

To rigorously characterize the thermal stability and decomposition kinetics of 4-anilinobenzenediazonium hydrogen sulfate, a combination of thermoanalytical techniques would be employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[5] For 4-anilinobenzenediazonium hydrogen sulfate, TGA would reveal the temperatures at which decomposition and mass loss occur.

Projected TGA Profile of 4-Aminodiphenylamine Sulfate (Precursor)

Based on the analysis of its constituent functional groups, the precursor, 4-aminodiphenylamine sulfate, is expected to exhibit a multi-stage decomposition.[5]

| Decomposition Stage | Projected Temperature Range (°C) | Associated Mass Loss |

| Dehydration | 50 - 150 | Loss of any bound water molecules. |

| Desulfation | 200 - 400 | Loss of SO₃ from the sulfate group. |

| Organic Moiety Decomposition | > 400 | Breakdown of the 4-aminodiphenylamine structure. |

This data is a projection based on the analysis of similar compounds and should be confirmed by experimental analysis.[5]

The diazonium salt itself is expected to decompose at a significantly lower temperature. TGA would be instrumental in identifying the onset temperature of this decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It provides information on exothermic (heat-releasing) and endothermic (heat-absorbing) processes. The decomposition of diazonium salts is a highly exothermic process.[2]

A DSC thermogram of 4-anilinobenzenediazonium hydrogen sulfate would be expected to show a sharp exothermic peak corresponding to its decomposition. The onset temperature of this exotherm is a critical parameter for assessing its thermal hazard.

The following workflow illustrates the process of thermal analysis:

Caption: Experimental workflow for the thermal analysis of 4-anilinobenzenediazonium hydrogen sulfate.

Decomposition Kinetics

The decomposition of benzenediazonium salts in aqueous solution typically follows first-order kinetics.[6][7] The rate of decomposition is primarily dependent on the concentration of the diazonium salt. The rate law can be expressed as:

Rate = k [C₆H₅N₂⁺]

where k is the first-order rate constant.

Experimental Protocol: Isothermal Decomposition Study

-

Prepare a solution of 4-anilinobenzenediazonium hydrogen sulfate in situ at 0-5 °C.

-

Rapidly bring the solution to a constant, elevated temperature (e.g., 25 °C, 35 °C, 45 °C) in a thermostated cuvette within a UV-Vis spectrophotometer.[8]

-

Monitor the decomposition by measuring the decrease in absorbance at the λmax of the diazonium salt over time.

-

Plot ln(Absorbance) versus time. A linear plot confirms first-order kinetics, and the rate constant k can be determined from the slope.

-

Repeat the experiment at several different temperatures to determine the activation energy (Ea) of the decomposition from an Arrhenius plot (ln k vs. 1/T).

Proposed Decomposition Pathway

The thermal decomposition of 4-anilinobenzenediazonium hydrogen sulfate in an aqueous medium is expected to proceed via a heterolytic cleavage of the C-N bond, forming an aryl cation. This highly reactive intermediate is then quenched by water to yield the corresponding phenol.

Caption: Proposed thermal decomposition pathway in aqueous solution.

Safety and Handling: A Paramount Consideration

The potential for rapid, exothermic decomposition makes the handling of all diazonium salts a matter of serious safety concern.[2] The following are cardinal rules for working with 4-anilinobenzenediazonium hydrogen sulfate:

-

Always assume instability: Until proven otherwise by rigorous thermal analysis, treat the compound as potentially explosive, especially in the solid state.

-

Maintain low temperatures: Whenever possible, store and handle solutions of the diazonium salt at 0-5 °C.

-

Avoid isolation: Use the diazonium salt solution in situ whenever the synthetic scheme allows.

-

Small scale operations: If isolation is absolutely necessary, it should be performed on a very small scale with appropriate safety measures, such as a blast shield.

-

Proper quenching: Any unreacted diazonium salt should be quenched before workup and disposal. A common quenching agent is a solution of hypophosphorous acid.

Conclusion

4-Anilinobenzenediazonium hydrogen sulfate is a valuable synthetic intermediate whose utility is tempered by its inherent thermal instability. While specific experimental data for this compound is limited, a comprehensive understanding of its likely behavior can be extrapolated from the well-established principles of diazonium salt chemistry. The electron-donating anilino group is predicted to confer a degree of stability to the diazonium cation in solution, while the hydrogen sulfate counterion's effect is less certain. Rigorous characterization using TGA, DSC, and isothermal kinetic studies is essential for any application, particularly in a process development setting. Above all, a culture of safety, predicated on the assumption of instability, is paramount when working with this and any other diazonium salt.

References

-

Al-Saadie, K. A., et al. (2007). Kinetics decomposition of the substituted Benzendiazonium salts in HCL solution. ResearchGate. [Link]

-

Al-Saadie, K. A. (2007). Kinetics Decomposition of Some Substituted Benzendiazonium Salts in HCl Solution. National Journal of Chemistry, 25, 195-205. [Link]

-

DiVerdi, J. A. (n.d.). Exp. 23 Kinetics of the Decomposition of Benzenediazonium lon. [Link]

-

Unknown Author. (n.d.). Chemical Kinetics of decomposition of benzene diazonium chloride. [Link]

-

Wang, Y., et al. (n.d.). STUDIES ON THERMAL DECOMPOSITION OF SEVERAL AROMATIC NAPHTHALENEDIAZONIUM SALTS. CNKI. [Link]

-

Edmerls. (2019, June 28). kinetics of Decomposition of Benzene Diazonium Chloride | Chemical Kinetics [Video]. YouTube. [Link]

-

Filimonov, V. D., et al. (2022). Structures, Stability, and Safety of Diazonium Salts. In Aryl Diazonium Salts and Related Compounds (pp. 35-57). Springer International Publishing. [Link]

-

Filimonov, V. D., Krasnokutskaya, E. A., & Bondarev, A. A. (2022). Structures, Stability, and Safety of Diazonium Salts. In Aryl Diazonium Salts and Related Compounds (pp. 35-57). Springer International Publishing. [Link]

-

Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(5), 845-850. [Link]

-

Amore, A., et al. (2012). Non-Classical Transformation of Benzenediazonium Hydrogen Sulfates. Access to 1,3-Dimethylisochromeno[4,3-c]pyrazol-5(1H)-one, a Potential Benzodiazepine Receptor Ligand. Molecules, 17(12), 14328-14338. [Link]

-

Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Link]

-

Xie, C., et al. (2022). Research on the decomposition kinetics and thermal hazards of aniline diazonium salt. Thermochimica Acta, 708, 179156. [Link]

-

da Silva, J. P., et al. (2013). Thermal analysis of salts from 4-nitrophenol and aliphatic amines. Journal of Thermal Analysis and Calorimetry, 115(2), 1761-1766. [Link]

-

Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(10). [Link]

-

Kuplevatskaya, N. V., & Kopeikina, L. A. (2002). A Product Analytical Study of the Thermal and Photolytic Decomposition of Some Arenediazonium Salts in Solution. Russian Journal of Organic Chemistry, 38(4), 546-553. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 7. m.youtube.com [m.youtube.com]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

A Technical Guide to the Solubility of 4-Anilinobenzenediazonium Hydrogen Sulfate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilinobenzenediazonium hydrogen sulfate is a key intermediate in various synthetic pathways, particularly in the production of azo dyes and in other chemical coupling reactions. Its utility is profoundly influenced by its solubility in different reaction media. A comprehensive understanding of its solubility characteristics in organic solvents is paramount for optimizing reaction conditions, improving yields, and ensuring process safety. This guide provides an in-depth analysis of the factors governing the solubility of 4-anilinobenzenediazonium hydrogen sulfate, offers insights into solvent selection, and presents a robust experimental protocol for solubility determination.

Physicochemical Properties of 4-Anilinobenzenediazonium Hydrogen Sulfate

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. 4-Anilinobenzenediazonium hydrogen sulfate is an ionic compound with a complex structure that dictates its interaction with various solvents.

Molecular Formula: C₁₂H₁₁N₃O₄S[1][2][3]

Molecular Weight: 309.30 g/mol

The molecule can be deconstructed into three key components, each contributing to its overall solubility profile:

-

The Diazonium Cation ([C₆H₅NHC₆H₄N₂]⁺): This large organic cation possesses both nonpolar (the two phenyl rings) and highly polar (the diazonium group, -N₂⁺) characteristics. The presence of the aniline moiety (C₆H₅NH-) adds a hydrogen bond-donating capability.

-

The Hydrogen Sulfate Anion (HSO₄⁻): This inorganic counter-ion is highly polar and capable of extensive hydrogen bonding. It plays a crucial role in the compound's interaction with protic solvents.

-

Ionic Nature: As a salt, the compound's solubility is governed by the lattice energy of its crystalline form and the solvation energy of its constituent ions in a given solvent. Generally, diazonium salts are ionic in nature.[4]

The interplay of these features results in a molecule with a significant dipole moment and the capacity for both hydrogen bonding and nonpolar interactions.

Factors Influencing Solubility in Organic Solvents

The adage "like dissolves like" provides a foundational principle for predicting solubility. For 4-anilinobenzenediazonium hydrogen sulfate, several solvent parameters are critical:

-

Polarity: Highly polar solvents are generally required to overcome the lattice energy of this ionic compound. The large dipole moment of the diazonium cation and the ionic nature of the hydrogen sulfate anion necessitate a solvent with a high dielectric constant to facilitate dissolution.

-

Hydrogen Bonding Capability: The presence of the N-H group in the cation and the O-H group in the hydrogen sulfate anion allows for extensive hydrogen bonding. Protic solvents (e.g., alcohols, carboxylic acids) and polar aprotic solvents with hydrogen bond-accepting capabilities (e.g., DMF, DMSO) are likely to be effective.

-

Solvent Acidity/Basicity: The hydrogen sulfate anion is acidic. In basic solvents, an acid-base reaction may occur, altering the chemical nature of the solute and influencing its solubility. Conversely, in highly acidic media, the equilibrium may be shifted, potentially affecting stability.

-

Counter-ion Influence: The choice of the counter-ion significantly impacts the solubility of diazonium salts.[5] While chlorides are often water-soluble, larger, less coordinating anions like tetrafluoroborate can decrease water solubility.[4][6] The hydrogen sulfate anion, being polar and capable of hydrogen bonding, suggests a preference for polar, protic solvents.

Predicted Solubility and Recommended Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | High | The ionic nature and extensive hydrogen bonding capabilities of the solute are well-matched with water's properties. However, reactivity with warm water is a concern for diazonium salts.[4][6] |

| Methanol, Ethanol | Moderate to High | These solvents offer both polarity and hydrogen bonding, which should effectively solvate the ions. | |

| Acetic Acid | Moderate to High | The acidic nature of the solvent may help to stabilize the diazonium salt, and its polarity is sufficient for dissolution. | |

| Polar Aprotic | Dimethylformamide (DMF) | Moderate to High | DMF is a highly polar solvent with strong hydrogen bond-accepting capabilities, making it a good candidate for dissolving this salt. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO's high polarity and ability to solvate both cations and anions effectively should lead to good solubility. | |

| Acetonitrile | Low to Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMF or DMSO, which may limit its solvating power for this specific salt. | |

| Nonpolar | Toluene, Hexane | Very Low | The high polarity and ionic nature of the diazonium salt are incompatible with nonpolar solvents. |

| Chlorinated | Dichloromethane | Low | Although it possesses a dipole moment, dichloromethane is a poor solvent for ionic compounds. |

Experimental Protocol for Solubility Determination

Due to the inherent instability of diazonium salts, solubility determination must be conducted with care and precision.[7][8] They are often used in situ without isolation to avoid decomposition.[7] Solid diazonium salts can be explosive when dry.[7][8]

Objective:

To determine the approximate solubility of 4-anilinobenzenediazonium hydrogen sulfate in a selection of organic solvents at a controlled temperature.

Materials:

-

4-Anilinobenzenediazonium hydrogen sulfate (handle with care, do not allow to dry completely)

-

Selected organic solvents (high purity)

-

Temperature-controlled shaker or stirring plate

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Spectrophotometer (optional, for quantitative analysis)

Methodology:

-

Preparation:

-

Equilibrate all solvents and the diazonium salt to the desired experimental temperature (e.g., 25 °C).

-

Prepare a series of vials for each solvent to be tested.

-

-

Gravimetric Method (Saturated Solution):

-

Add a measured volume of the chosen solvent (e.g., 5.0 mL) to a vial.

-

Add a small, accurately weighed amount of 4-anilinobenzenediazonium hydrogen sulfate to the vial.

-

Seal the vial and place it in the temperature-controlled shaker. Agitate for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed for a short period to allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any suspended particles.

-

Transfer the filtered, saturated solution to a pre-weighed vial.

-

Evaporate the solvent under reduced pressure at a low temperature to avoid decomposition of the salt.

-

Weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved salt.

-

Calculate the solubility in g/L or mol/L.

-

Safety Precautions:

-

Always handle diazonium salts in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Crucially, do not allow solid diazonium salts to dry out completely, as they can be explosive. [7] It is recommended to keep them moist with a solvent.[7]

-

Work at low temperatures (0-5 °C) whenever possible to minimize decomposition.[7]

Visualization of Key Concepts

Factors Influencing Solubility

Caption: Interplay of solute and solvent properties governing solubility.

Experimental Workflow for Solubility Determination

Caption: Step-by-step gravimetric method for solubility determination.

Challenges and Considerations

-

Compound Stability: The primary challenge in studying the solubility of diazonium salts is their inherent instability.[8] Decomposition can occur, particularly at elevated temperatures, leading to inaccurate solubility measurements.[7] It is crucial to conduct experiments at controlled, low temperatures.

-

Reaction with Solvent: In certain solvents, particularly nucleophilic ones like water, the diazonium group can be displaced, leading to the formation of other products (e.g., phenols).[4] This is a chemical reaction, not just dissolution, and must be considered when interpreting results.

-

Hygroscopicity: The ionic nature of the salt may make it hygroscopic. Absorption of atmospheric moisture can alter its properties and affect solubility measurements.

Conclusion

A thorough understanding of the solubility of 4-anilinobenzenediazonium hydrogen sulfate is essential for its effective use in chemical synthesis. While quantitative data is scarce, a systematic approach based on its physicochemical properties allows for rational solvent selection. Polar aprotic solvents such as DMF and DMSO, and polar protic solvents like methanol and acetic acid, are predicted to be the most effective. Due to the compound's instability, any experimental determination of its solubility must be conducted with rigorous temperature control and stringent safety precautions. The methodologies and insights provided in this guide offer a framework for researchers to confidently and safely handle this versatile synthetic intermediate.

References

-

Chemsrc. 4-anilinobenzenediazonium,formaldehyde,hydrogen sulfate. [Link]

-

Gutmann, B., et al. (2016). Exploring Flow Procedures for Diazonium Formation. PMC - PubMed Central. [Link]

-

BYJU'S. Diazonium Salts Preparation. [Link]

-

Unacademy. Chemistry Properties of Diazonium Salts. [Link]

-

PubChem. 4-Anilino-2-methoxybenzenediazonium hydrogen sulphate. [Link]

-

ResearchGate. Proposed pathway for the formation of diazonium salt and its reaction.... [Link]

-

WebAssign. Experiment 9 - Arenediazonium Salts. [Link]

Sources

- 1. CAS#:41432-19-3 | 4-anilinobenzenediazonium,formaldehyde,hydrogen sulfate | Chemsrc [chemsrc.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Anilinobenzenediazonium;formaldehyde;hydrogen sulfate - 41432-19-3 | VulcanChem [vulcanchem.com]

- 4. byjus.com [byjus.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry Properties of Diazonium Salts [unacademy.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. webassign.net [webassign.net]

"4-anilinobenzenediazonium hydrogen sulfate CAS number and chemical identifiers"

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Diazonium Salt

4-Anilinobenzenediazonium hydrogen sulfate, a highly reactive aromatic diazonium salt, serves as a cornerstone intermediate in synthetic organic chemistry. Known widely by synonyms such as 4-Diazodiphenylamine sulfate and Variamine Blue RT Salt, this compound is pivotal in the production of azo dyes and finds significant application in analytical chemistry and biological staining.[1][2] Its utility stems from the reactive diazonium group (-N₂⁺), which acts as an excellent leaving group (as N₂) or as an electrophile in azo coupling reactions, enabling the formation of a diverse array of chromophoric and biologically active molecules.[3][4] This guide provides a comprehensive overview of its chemical identity, synthesis, core reaction mechanisms, and key applications, grounded in established scientific principles and methodologies.

Part 1: Core Chemical Identifiers and Properties

A precise understanding of a compound's identifiers and properties is fundamental for its effective and safe use in a research setting. 4-Anilinobenzenediazonium hydrogen sulfate is cataloged under several names and numbers, which are consolidated below for clarity.

Identification Summary

The essential identifiers for 4-anilinobenzenediazonium hydrogen sulfate are summarized in the table below, providing a quick reference for procurement, cataloging, and regulatory compliance.

| Identifier | Value | Source(s) |

| Chemical Name | 4-Anilinobenzenediazonium hydrogen sulfate | [1] |

| CAS Number | 4477-28-5 | |

| EC Number | 224-756-8 | |

| Molecular Formula | C₁₂H₁₁N₃O₄S | [1] |

| Molecular Weight | 293.30 g/mol | [5] |

| Synonyms | 4-Diazodiphenylamine sulfate, Variamine Blue RT Salt, Azoic Diazo Component 22, p-(Phenylamino)benzenediazonium hydrogen sulfate | [1][5] |

| InChI Key | FMRQRWPEQSPSDG-UHFFFAOYSA-M | |

| Colour Index No. | 37240 |

Physicochemical Properties

The utility of this reagent is dictated by its physical and chemical characteristics. Key properties are outlined below, offering insights into its handling, solubility, and spectral characteristics.

| Property | Value | Source(s) |

| Appearance | Yellow or green powder/solid | [1] |

| Solubility | Soluble in 1 M HCl (10 mg/mL) | |

| λmax | 377 nm | |

| Storage Temperature | Room temperature |

Part 2: Synthesis and Mechanism

The synthesis of 4-anilinobenzenediazonium hydrogen sulfate is a classic example of diazotization, a fundamental reaction in aromatic chemistry. This process transforms a primary aromatic amine into a diazonium salt.

The Diazotization Reaction: A Mechanistic Overview

The core of the synthesis is the reaction of 4-aminodiphenylamine (also known as N-phenyl-p-phenylenediamine) with nitrous acid (HNO₂).[6] Nitrous acid is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric acid (H₂SO₄).[6] The reaction must be conducted at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.[7]

The mechanism proceeds as follows:

-

Formation of the Nitrosating Agent: Sulfuric acid protonates sodium nitrite to form nitrous acid. A further protonation and loss of water generates the highly electrophilic nitrosonium ion (NO⁺).

-

Electrophilic Attack: The lone pair of electrons on the primary amino group of 4-aminodiphenylamine attacks the nitrosonium ion.

-

Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable diazonium ion, where the positive charge is delocalized across the two nitrogen atoms.[8]

Caption: Electrophilic aromatic substitution mechanism of azo coupling.

The reaction is pH-sensitive. Coupling to phenols is typically performed under mildly alkaline conditions, while coupling to anilines is carried out in weakly acidic solutions. [3]The resulting azo compounds possess an extended conjugated system, which causes them to absorb light in the visible spectrum, making them intensely colored. [8]

Histology and Enzyme Cytochemistry

In biological research, 4-anilinobenzenediazonium hydrogen sulfate (as Variamine Blue RT Salt) is used as a chromogenic reagent for visualizing enzyme activity. [1]A primary application is the detection of alkaline phosphatase activity in tissue sections. [6] Protocol: Visualization of Alkaline Phosphatase Activity

Principle: The enzyme hydrolyzes a substrate, such as Naphthol AS-MX phosphate. The liberated naphthol derivative then immediately couples with the diazonium salt to form an insoluble, intensely colored azo dye precipitate at the site of enzyme activity. [6] Procedure:

-

Substrate Incubation: Incubate the fixed tissue section in a solution containing the Naphthol AS-MX phosphate substrate.

-

Chromogenic Reaction: Transfer the section to a freshly prepared solution of Variamine Blue RT Salt. The diazonium salt will couple with the enzymatically liberated naphthol.

-

Visualization: A colored precipitate will form at the locations of alkaline phosphatase activity, which can then be visualized under a microscope.

-

Counterstaining (Optional): A counterstain, such as Nuclear Fast Red, can be used to visualize cell nuclei.

Analytical Chemistry

The compound is also employed in spectrophotometric assays. For instance, it has been used in an enzymatic method for the determination of uric acid. The assay is based on the uricase-catalyzed oxidation of uric acid, which produces hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with the diazonium salt, causing a measurable change in absorbance at 269 nm, which is proportional to the initial uric acid concentration. [6]

Part 4: Safety and Handling

As a diazonium salt, this compound requires careful handling.

-

Instability: Solid diazonium salts can be explosive when dry and are sensitive to heat, shock, and light. It is often safer to generate and use them in situ as a solution. [9]* Toxicity and Hazards: The compound is classified as causing skin irritation and serious eye damage. It is also suspected of causing genetic defects and is very toxic to aquatic life. [3]* Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses or face shield, and a lab coat, must be worn at all times. Use a dust mask (type N95 or equivalent) when handling the powder. * Handling: Avoid dust formation. Use in a well-ventilated area. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store in a locked, well-ventilated place at room temperature, away from heat and light. * Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, regional, and national regulations.

Conclusion

4-Anilinobenzenediazonium hydrogen sulfate is a reagent of significant industrial and scientific importance. Its utility is centered on the predictable and versatile reactivity of the diazonium functional group. For researchers, a thorough understanding of its synthesis, purification, reaction mechanisms, and safe handling protocols is paramount. By leveraging the principles of diazotization and azo coupling, this compound provides a robust platform for the synthesis of dyes, the development of analytical assays, and the visualization of biological processes, underscoring its enduring value in chemistry and the life sciences.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Azo Coupling [organic-chemistry.org]

- 4. Azo coupling - Wikipedia [en.wikipedia.org]